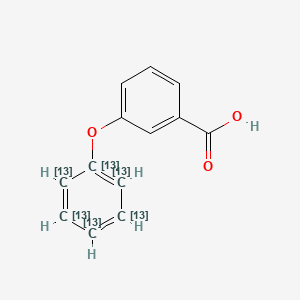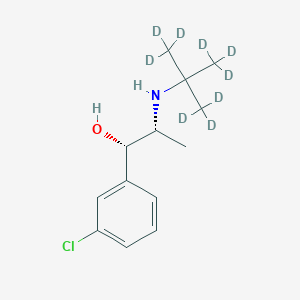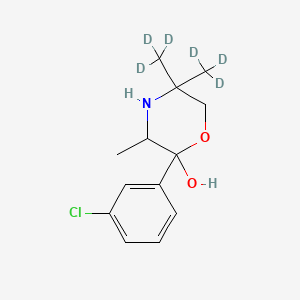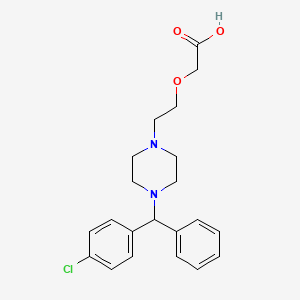
Lansoprazole-d4 Sulfone N-Oxide
Descripción general
Descripción
Lansoprazole-d4 Sulfone N-Oxide is a labeled impurity of Lansoprazole . It has a molecular formula of C16H10D4F3N3O4S and a molecular weight of 405.38 . It is also known by the CAS Number 1190009-70-1 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H10D4F3N3O4S . The Smiles representation isO=S(C1=NC2=CC=CC=C2N1)(CC3=C(C)C(OCC(F)(F)F)=CC=[N+]3[O-])=O . Physical and Chemical Properties Analysis
This compound has a molecular weight of 405.38 . The molecular formula is C16H10D4F3N3O4S .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Lansoprazole-d4 Sulfone N-Oxide is a metabolite of Lansoprazole, a widely used antiulcerative drug. The synthesis and characterization of Lansoprazole and its impurities, including this compound, have been a significant area of research. Studies have focused on developing synthetic processes and characterizing Lansoprazole and its related compounds, including its sulfone N-oxide form (Reddy et al., 2008).
Metabolism and Pharmacokinetics
Research has also been conducted on the metabolism and pharmacokinetics of Lansoprazole. This includes studies on how Lansoprazole is metabolized in the liver to its main metabolites, such as the sulfone and the hydroxy derivative. For instance, the oxidative metabolism of Lansoprazole by human liver cytochromes P450 has been examined, identifying the forms of P450 involved in its hepatic biotransformation (Pichard et al., 1995).
Analytical Methodologies
Developing analytical methodologies for estimating related compounds in Lansoprazole bulk drug is another key research area. These studies focus on developing precise and accurate methods for separating and quantifying substances related to Lansoprazole using various chromatographic techniques. Such methodologies are crucial for routine analysis and quality control of Lansoprazole and its metabolites, including this compound (Krishnamohan et al., 2012).
Impurities Identification and Isolation
Research also includes the identification and isolation of novel impurities of Lansoprazole formed under stress conditions, like thermal stress. Such studies are vital for understanding the stability of the compound and for ensuring the purity and safety of Lansoprazole in pharmaceutical preparations. This research is essential for developing degradation profiles and understanding the stability of drugs like Lansoprazole (Battu & Pottabathini, 2014).
Mecanismo De Acción
Target of Action
Lansoprazole-d4 Sulfone N-Oxide is a deuterium-labeled derivative of Lansoprazole . Lansoprazole, the parent compound, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in the production of gastric acid, and by inhibiting them, Lansoprazole effectively reduces gastric acid secretion .
Mode of Action
As a Proton Pump Inhibitor (PPI), Lansoprazole is a prodrug and requires protonation via an acidic environment to become activated . Once activated, it binds to the gastric H,K-ATPase pumps, inhibiting their action and thus reducing the secretion of gastric acid . This results in an increase in gastric pH, providing relief from acid-related diseases.
Biochemical Pathways
The primary biochemical pathway affected by Lansoprazole is the gastric acid secretion pathway. By inhibiting the H,K-ATPase pumps, Lansoprazole disrupts the final step of gastric acid production, leading to a decrease in gastric acidity . This can promote healing in ulcerative diseases, treat symptoms of gastroesophageal reflux disease (GERD), and manage other conditions caused by excessive acid secretion .
Pharmacokinetics
Lansoprazole’s pharmacokinetics appear to be linear over a certain dosage range .
Result of Action
The primary result of Lansoprazole’s action is a reduction in gastric acid secretion. This leads to an increase in gastric pH, which can help gastrointestinal ulcers heal, treat symptoms of GERD, eradicate Helicobacter pylori, and treat hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of this compound, like Lansoprazole, is influenced by the environment within the stomach. The drug requires an acidic environment to become activated . Therefore, factors that alter the acidity of the stomach could potentially influence the drug’s action, efficacy, and stability.
Safety and Hazards
Propiedades
IUPAC Name |
4,5,6,7-tetradeuterio-2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCPAMTYJRPELQ-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)(=O)CC3=[N+](C=CC(=C3C)OCC(F)(F)F)[O-])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












